
(S)-2,2'-Binaphthyl-20-crown-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-Binaphthyl-20-crown-6 is a chiral crown ether compound known for its ability to selectively bind certain cations. This compound is particularly interesting due to its unique structure, which consists of a binaphthyl moiety and a crown ether ring. The chiral nature of (S)-2,2’-Binaphthyl-20-crown-6 makes it valuable in various applications, including enantioselective synthesis and chiral recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Binaphthyl-20-crown-6 typically involves the coupling of a binaphthyl derivative with a crown ether precursor. One common method is the reaction of (S)-2,2’-dihydroxy-1,1’-binaphthyl with a suitable crown ether precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (S)-2,2’-Binaphthyl-20-crown-6 may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as column chromatography and recrystallization are commonly used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-Binaphthyl-20-crown-6 can undergo various chemical reactions, including:
Oxidation: The binaphthyl moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the binaphthyl structure.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the binaphthyl moiety may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(S)-2,2’-Binaphthyl-20-crown-6 has a wide range of scientific research applications:
Chemistry: Used in enantioselective synthesis and chiral recognition due to its chiral nature.
Biology: Employed in studies involving chiral separation and analysis.
Industry: Utilized in the development of sensors and separation technologies.
Mechanism of Action
The mechanism of action of (S)-2,2’-Binaphthyl-20-crown-6 involves its ability to selectively bind certain cations through the crown ether ring. The chiral binaphthyl moiety enhances its selectivity and binding affinity. The molecular targets include various metal cations, and the pathways involved are primarily related to ion transport and recognition.
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Binaphthyl-20-crown-6: The enantiomer of (S)-2,2’-Binaphthyl-20-crown-6, with similar binding properties but opposite chirality.
18-Crown-6: A simpler crown ether without the binaphthyl moiety, used for general cation binding.
Dibenzo-18-crown-6: A crown ether with benzene rings, offering different binding characteristics.
Uniqueness
(S)-2,2’-Binaphthyl-20-crown-6 is unique due to its chiral nature and the presence of the binaphthyl moiety, which enhances its selectivity and binding affinity for certain cations. This makes it particularly valuable in applications requiring chiral recognition and enantioselective synthesis.
Properties
Molecular Formula |
C34H40O6 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane |
InChI |
InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2 |
InChI Key |
IDVFYDHISJPFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


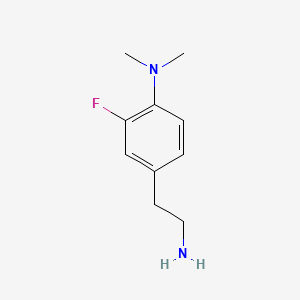
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B15093914.png)
![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)
![Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15093922.png)
![((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)

![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)

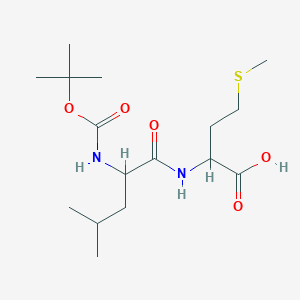
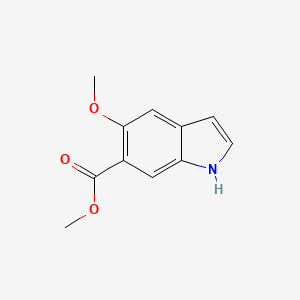
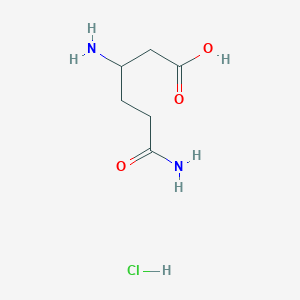
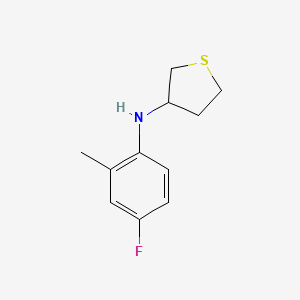
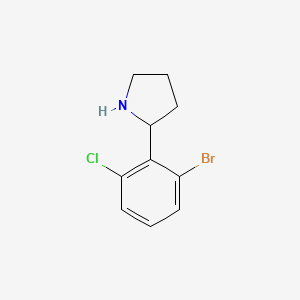
![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)
